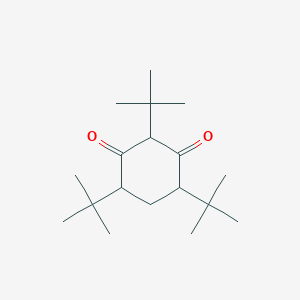
2,4,6-Tri-tert-butylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-tert-butylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H32O2. It is a derivative of cyclohexane, substituted with three tert-butyl groups and two keto groups at the 1 and 3 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-tert-butylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may require strong acids or bases to facilitate the removal of tert-butyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce diols.
Applications De Recherche Scientifique
2,4,6-Tri-tert-butylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-tert-butylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the binding affinity and specificity of the compound. The keto groups may participate in hydrogen bonding and other interactions that modulate the activity of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with a phenolic core instead of a cyclohexane ring.
2,6-Di-tert-butylcyclohexanone: Lacks one tert-butyl group and one keto group compared to 2,4,6-Tri-tert-butylcyclohexane-1,3-dione.
2,4-Di-tert-butylcyclohexane-1,3-dione: Lacks one tert-butyl group compared to this compound.
Uniqueness
This compound is unique due to its high steric hindrance and the presence of two keto groups. This combination of features makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.
Propriétés
Numéro CAS |
63561-95-5 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2,4,6-tritert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H32O2/c1-16(2,3)11-10-12(17(4,5)6)15(20)13(14(11)19)18(7,8)9/h11-13H,10H2,1-9H3 |
Clé InChI |
MORUUHVEQPVJJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(C(=O)C(C1=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


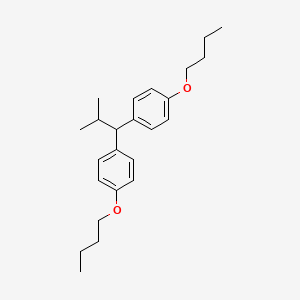

![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
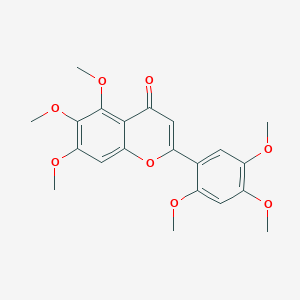
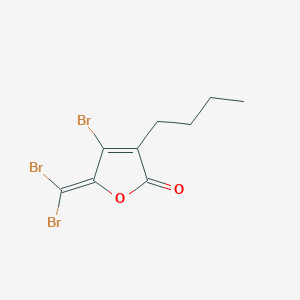
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
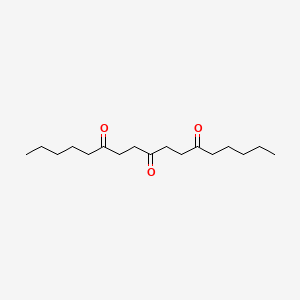
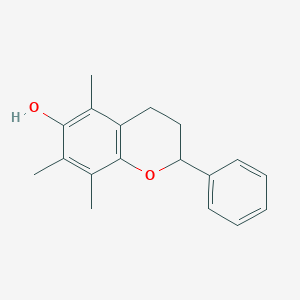
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
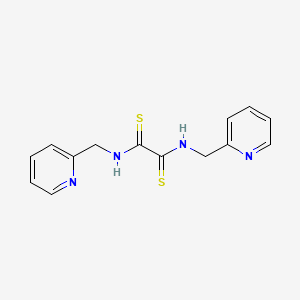
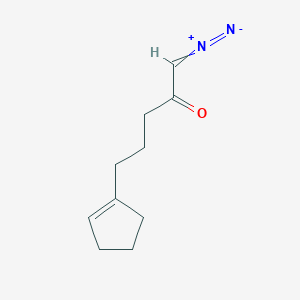
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
